REACTION_CXSMILES
|
[CH:1]1[CH:6]=[CH:5][C:4]([P:7]([C:25]2[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=2)[CH2:8][CH2:9][CH2:10][CH2:11][P:12]([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[CH:3][CH:2]=1.BrCCBr.[OH-:35].[Na+]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.ClCCl>[P:7]([CH2:8][CH2:9][CH2:10][CH2:11][P:12]([C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1)([C:19]1[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=1)=[O:35])([C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1)[C:4]1[CH:3]=[CH:2][CH:1]=[CH:6][CH:5]=1 |f:2.3,4.5.6|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)P(CCCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
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Name
|
|
Quantity
|
3.6 g
|
Type
|
reactant
|
Smiles
|
BrCCBr
|
Name
|
|
Quantity
|
10 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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ClCCl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
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CUSTOM
|
Details
|
was stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
|
the mixture was vigorously stirred at room temperature for 3 days
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Duration
|
3 d
|
Type
|
FILTRATION
|
Details
|
the organic phase was filtered through a silica plug which
|
Type
|
WASH
|
Details
|
was then washed with 80 mL of CH2Cl2 /AcOEt (5:3 by volume)
|
Type
|
CUSTOM
|
Details
|
The combined organic solutions were evaporated to dryness
|
Type
|
DISSOLUTION
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Details
|
The solid residue was dissolved
|
Type
|
ADDITION
|
Details
|
the solution was treated with ether (100 mL
|
Type
|
WAIT
|
Details
|
portionwise) and left at room temperature for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
Well-shaped, colorless crystals were separated
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
P(C1=CC=CC=C1)(C1=CC=CC=C1)CCCCP(=O)(C1=CC=CC=C1)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |